2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide
Description
Historical Context of Pyridazinone-Based Pharmacophores in Medicinal Chemistry
Pyridazinones, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, have occupied a prominent role in medicinal chemistry since the mid-20th century. Early work focused on their cardiovascular applications, with derivatives such as pimobendan and zardaverine demonstrating potent phosphodiesterase (PDE) inhibitory activity. The pyridazinone scaffold’s versatility stems from its ability to adopt planar conformations that facilitate interactions with aromatic residues in enzyme active sites, while its hydrogen-bonding capacity enables precise engagement with catalytic residues.
A landmark study by Barbaro et al. (2001) systematically explored pyridazinone derivatives as α-adrenoceptor antagonists, revealing that optimal spacer length between the heterocycle and arylpiperazine groups critically influenced both affinity and selectivity. For instance, compound 3k exhibited sub-nanomolar α1-adrenoceptor binding (Ki = 1.9 nM) with 274-fold selectivity over α2 subtypes, underscoring the scaffold’s capacity for target discrimination. These findings were further rationalized through pharmacophore modeling, which identified three hydrophobic regions and two hydrogen-bond acceptors as essential features for α1-antagonism.
The therapeutic scope of pyridazinones expanded with the discovery of their PDE4 inhibitory properties. Zardaverine, a prototypical pyridazinone-based PDE3/4 dual inhibitor, demonstrated anti-asthmatic potential by modulating bronchoconstriction pathways. Structural analyses revealed that its pyridazinone oxygen forms a critical hydrogen bond with His160 in PDE4D2, while catechol substituents engage Gln369 through π–π interactions. Subsequent derivatives like compound 20 incorporated indole moieties to enhance planar stacking in PDE4B’s hydrophobic S pocket, achieving IC50 values of 251 nM.
Table 1: Notable Pyridazinone Derivatives and Therapeutic Applications
Rationale for Multitarget Drug Design Involving Sulfonamide and Benzodioxolyl Motifs
The integration of a benzenesulfonyl group at position 3 of the pyridazinone ring in 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide serves dual purposes: enhancing target affinity and modulating physicochemical properties. Sulfonamide-containing compounds exhibit broad bioactivity due to their capacity for hydrogen bonding via the sulfonyl oxygen atoms and participation in charge-transfer interactions with aromatic residues. In PDE4 inhibitors like compound 23 , benzenesulfonyl groups have been shown to occupy hydrophobic subpockets near Phe446, contributing to nanomolar-level potency.
Concurrently, the N-linked 1,3-benzodioxol-5-yl acetamide moiety introduces structural elements associated with improved blood-brain barrier permeability and metabolic stability. Benzodioxole derivatives such as LASSBio-448 leverage their electron-rich aromatic system for π–π stacking with conserved phenylalanine residues (e.g., Phe372 in PDE4 isoforms), while the methylenedioxy bridge resists oxidative metabolism. Molecular docking studies suggest that the acetamide linker in this compound may adopt conformations that bridge distinct subdomains within enzyme active sites, enabling simultaneous engagement of catalytic and allosteric residues.
Table 2: Functional Contributions of Structural Motifs in Multitarget Design
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6S/c23-17(20-13-6-7-15-16(10-13)28-12-27-15)11-22-19(24)9-8-18(21-22)29(25,26)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABOZFAIOHYPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Dihydropyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridazinone ring.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base.
Attachment of the Benzodioxole Moiety: The benzodioxole group is attached via a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyridazinone ring, potentially leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl or benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides, amines, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit notable antimicrobial properties. A study reported that certain sulfonamide derivatives demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 6.28 to 6.72 mg/mL. This suggests that the compound could potentially inhibit the growth of pathogenic bacteria.
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects. Compounds within the pyridazinone class have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Anticancer Potential
Initial studies suggest that the compound could possess anticancer properties. Research has shown that similar molecules can induce apoptosis in cancer cell lines through mechanisms involving enzyme inhibition and receptor modulation . Further investigation is needed to elucidate specific pathways affected by this compound.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of pyridazinone derivatives found that compounds structurally similar to 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide exhibited significant antibacterial activity against clinically relevant strains. The study utilized a series of in vitro assays to determine MIC values and mechanism exploration through molecular docking simulations .
Case Study 2: Anti-inflammatory Activity
In another investigation, researchers evaluated the anti-inflammatory properties of several pyridazinone derivatives in a murine model of inflammation. The results indicated a reduction in inflammatory markers following treatment with these compounds, suggesting a potential pathway for therapeutic development against inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups (EWGs): The benzenesulfonyl group in the target compound is a stronger EWG than the methoxy or fluorine substituents in other analogues, which may enhance electrophilic reactivity and protein-binding interactions .
Linker and Functional Groups: The acetamide linkage in the target compound contrasts with the ethyl linker in CPX and the acetic acid in other analogues. Acetic acid derivatives () may exhibit higher aqueous solubility but lower membrane permeability than the target compound’s acetamide .
Aromatic Substituents: The benzodioxol group in the target compound offers metabolic stability compared to CPX’s dihydropyridinone, which may be prone to oxidation .
Research Findings and Implications
Binding Affinity and Molecular Interactions
- CPX (Compound X): Demonstrated the highest binding affinity (−8.1 kcal/mol) among screened compounds, attributed to its furan and dihydropyridinone groups. This suggests that modifications to the dihydropyridazinone core significantly impact activity .
- Target Compound: While direct affinity data are unavailable, the benzenesulfonyl group’s strong electron-withdrawing nature may improve target engagement compared to weaker EWGs like methoxy or fluorine .
Solubility and Formulation
- Acetic acid derivatives (e.g., ) are likely more soluble in aqueous media due to ionizable carboxylic acid groups, whereas the target compound’s acetamide and benzodioxol groups may favor lipid bilayer penetration .
- Disaccharide excipients (e.g., trehalose) showed weak binding in , suggesting that the target compound’s formulation may require non-saccharide stabilizers .
Structural Analysis Tools
- Software such as SHELX and WinGX () are critical for resolving molecular conformations and crystal packing, which could clarify steric effects of substituents like benzenesulfonyl versus naphthalen-2-yl .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide (CAS Number: 1105232-33-4) is a member of the pyridazinone class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 413.4 g/mol. The structure features a pyridazinone core substituted with a benzenesulfonyl group and a benzodioxole moiety, which contributes to its potential biological activities.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds are comparable to established antibiotics, suggesting a promising therapeutic potential.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
| Target Compound | Staphylococcus aureus | TBD |
| Target Compound | Escherichia coli | TBD |
2. Antioxidant Activity
The antioxidant properties of pyridazinone derivatives have also been explored. The target compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. Preliminary results indicate that it may exhibit antioxidant activity that surpasses standard antioxidants like Trolox.
| Compound | IC50 (µM) |
|---|---|
| Trolox | 15 |
| Target Compound | TBD |
3. Anti-inflammatory and Analgesic Effects
Pyridazinones have been reported to possess anti-inflammatory and analgesic activities. The target compound may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX). In vitro studies could provide insights into its efficacy compared to conventional anti-inflammatory drugs.
Case Studies and Research Findings
A study published in PubMed highlighted the synthesis and evaluation of several pyridazinone derivatives for their biological properties. The findings suggested that modifications on the pyridazinone core significantly influenced their pharmacological profiles, particularly in terms of enzyme inhibition and receptor binding .
Another research effort focused on the structure-activity relationship (SAR) of related compounds, indicating that specific substitutions at the benzenesulfonyl position enhanced antimicrobial activity while maintaining low toxicity profiles .
Q & A
Q. How can machine learning improve data management for high-throughput screening of analogs?
Q. What regulatory considerations apply to preclinical studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
